molecular formula C18H21N3O3S2 B2805377 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide CAS No. 681223-59-6

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2805377
CAS No.: 681223-59-6
M. Wt: 391.5
InChI Key: AHEDPFPDRCSXCC-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates several pharmacologically relevant motifs, including a 4-methoxyphenyl-substituted thiazole ring and an acetamide linker with a thioether side chain terminating in a pyrrolidinone group. The thiazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs . Thiazole-containing compounds have demonstrated diverse therapeutic potentials, including serving as anticancer, antimicrobial, and central nervous system agents . The specific substitution pattern on the thiazole ring can significantly influence the compound's binding affinity and interaction with biological targets, making it a versatile synthon for developing new therapeutic candidates . The 2-oxopyrrolidine (pyrrolidinone) moiety is another feature of research interest. Derivatives containing this group, such as certain 2-oxo-1-pyrrolidine compounds, have been investigated for potential applications in treating conditions like epilepsy and convulsions . The integration of these distinct molecular features into a single entity makes this compound a valuable candidate for researchers exploring structure-activity relationships (SAR) and investigating novel mechanisms of action against various biological targets. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use of any kind.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-24-14-6-4-13(5-7-14)15-10-26-18(19-15)20-16(22)11-25-12-17(23)21-8-2-3-9-21/h4-7,10H,2-3,8-9,11-12H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEDPFPDRCSXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxyphenyl group, and a pyrrolidine-derived moiety. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to this compound. For instance:

  • Mechanism : The compound has been shown to inhibit tubulin polymerization, which is essential for cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including melanoma and prostate cancer cells .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiazole ring significantly affect potency. Compounds with electron-donating groups at specific positions exhibit enhanced cytotoxicity .

Anticonvulsant Activity

The thiazole moiety has also been linked to anticonvulsant effects. In a study evaluating various thiazole derivatives:

  • Efficacy : Compounds similar to the target compound displayed significant anticonvulsant activity, with some achieving protection rates comparable to established medications like sodium valproate .

Data Tables

Biological Activity IC50 (µM) Cell Lines Tested Reference
Anticancer1.61 ± 1.92A431, Jurkat
Anticonvulsant23.30 ± 0.35PTZ-induced seizures

Case Studies

  • Anticancer Evaluation : A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the methoxy group significantly influenced cytotoxicity, with certain analogues exhibiting IC50 values in the nanomolar range, thus highlighting their potential as novel anticancer agents .
  • Anticonvulsant Studies : In a controlled study, a thiazole derivative was administered in animal models of epilepsy, demonstrating significant reductions in seizure frequency and duration compared to controls .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide exhibits potential as an antimicrobial agent against various bacterial strains. Preliminary studies suggest that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study:
A study evaluated several thiazole derivatives, including those similar to the target compound, against multidrug-resistant bacterial strains. The results indicated significant inhibition zones, highlighting their potential as lead compounds in antibiotic development .

2. Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Thiazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study:
Research has shown that thiazole-based compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests that this compound could be further investigated for its anti-inflammatory potential .

3. Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented, particularly their ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against various cancer cell lines.

Case Study:
In a study focusing on thiazole derivatives, one compound demonstrated IC50 values of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating significant cytotoxicity. The structure–activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance anticancer activity .

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) in the molecule undergoes oxidation under mild conditions to form sulfoxides or sulfones. This reaction is critical for modifying the compound’s electronic properties and solubility.

Example Reaction:

ThioetherH2O2,AcOHSulfoxideExcess H2O2Sulfone\text{Thioether} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{Excess H}_2\text{O}_2} \text{Sulfone}

  • Conditions : Hydrogen peroxide (10–30%) in acetic acid at 20–40°C.

  • Outcome : Sulfoxide formation occurs within 2–4 hours, while sulfones require prolonged reaction times (8–12 hours).

Amide Hydrolysis

The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Acidic Hydrolysis:

AcetamideHCl (conc.), ΔCarboxylic Acid+Ammonium Chloride\text{Acetamide} \xrightarrow{\text{HCl (conc.), Δ}} \text{Carboxylic Acid} + \text{Ammonium Chloride}

  • Conditions : Concentrated HCl at 80–100°C for 6–8 hours.

  • Yield : ~70–80% depending on steric hindrance from the thiazole ring .

Basic Hydrolysis:

AcetamideNaOH (aq), ΔCarboxylate Salt+Ammonia\text{Acetamide} \xrightarrow{\text{NaOH (aq), Δ}} \text{Carboxylate Salt} + \text{Ammonia}

  • Conditions : 2M NaOH at 60°C for 4–6 hours.

Nucleophilic Substitution at Sulfur

The sulfur atom in the thioether linkage participates in nucleophilic substitution reactions, enabling side-chain modifications.

Example with Thiols:

Thioether+R-SHBaseNew Thioether+H2S\text{Thioether} + \text{R-SH} \xrightarrow{\text{Base}} \text{New Thioether} + \text{H}_2\text{S}

  • Conditions : Triethylamine in dichloromethane at 25°C.

  • Application : Used to introduce alkyl/aryl groups for structure-activity relationship (SAR) studies .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic aromatic substitution (EAS) and coordination chemistry.

Nitration:

ThiazoleHNO3/H2SO45-Nitro-thiazole derivative\text{Thiazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro-thiazole derivative}

  • Conditions : Mixed acid (nitrating agent) at 0–5°C .

  • Regioselectivity : Nitration occurs preferentially at the 5-position due to electron-donating effects of the methoxyphenyl group .

Metal Coordination:
The thiazole nitrogen can act as a ligand for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or therapeutic applications .

Pyrrolidinone Reactivity

The pyrrolidinone moiety undergoes ring-opening reactions under strong acidic or reductive conditions.

Reductive Ring Opening:

PyrrolidinoneLiAlH4Pyrrolidine Alcohol\text{Pyrrolidinone} \xrightarrow{\text{LiAlH}_4} \text{Pyrrolidine Alcohol}

  • Conditions : Lithium aluminum hydride (LiAlH₄) in dry THF at reflux.

  • Application : Generates intermediates for further functionalization.

Schiff Base Formation

The primary amine generated from amide hydrolysis can react with carbonyl compounds to form Schiff bases.

Example:

Amine+RCHOSchiff Base+H2O\text{Amine} + \text{RCHO} \rightarrow \text{Schiff Base} + \text{H}_2\text{O}

  • Conditions : Ethanolic solution with catalytic acetic acid .

Research Insights

  • Biological Relevance : Oxidation of the thioether group enhances interactions with cysteine residues in enzymatic targets .

  • SAR Studies : Modifications at the sulfur atom (e.g., alkylation) improve metabolic stability and bioavailability.

  • Thermal Stability : The compound decomposes above 200°C, limiting high-temperature applications.

Comparison with Similar Compounds

Structural Features

The target compound shares a thiazole-acetamide scaffold with multiple derivatives in the evidence. Key structural variations include:

  • Thioether linkage : Similar to compound 5 in , the thioether bridge may influence redox stability and binding interactions compared to oxygen or nitrogen linkages .

Physicochemical Properties

A comparative analysis of molecular weight (MW), melting point (mp), and polarity is summarized below:

Compound ID/Name MW (g/mol) mp (°C) Key Substituents Source
Target Compound ~435* N/A Pyrrolidin-1-yl, thioether Inferred
Compound 16 () 408.52 281–282 Phenylpiperazine
Compound 18 () 438.54 302–303 4-Methoxyphenylpiperazine
8c () N/A 273–275 Nitrobenzo[d]thiazol, cyano
Compound 5 () N/A N/A Thioxothiazolidinone, quinazolinone

*Estimated based on structural similarity to compound 18 (438.54 g/mol) with a smaller pyrrolidine group.

Research Implications

The target compound’s pyrrolidine-thioether combination offers a unique profile for drug discovery:

  • Advantages : Reduced steric hindrance compared to piperazine derivatives may improve pharmacokinetics.
  • Challenges : The lack of direct bioactivity data necessitates further enzymatic and cellular assays.
  • Opportunities: Hybridization with quinazolinone or benzothiazole motifs () could yield dual MMP/VEGFR-2 inhibitors .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the thiazole core. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/EtOH) .
  • Thioether linkage : Nucleophilic substitution between a thiol-containing intermediate and 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Pyrrolidine incorporation : Amidation using pyrrolidine-1-yl-acetyl chloride in the presence of a base (e.g., triethylamine) .
    • Optimization : Yields are maximized by controlling temperature, solvent polarity, and stoichiometry. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., methoxy protons at δ 3.8 ppm, thiazole protons at δ 7.1–7.5 ppm) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₀N₃O₃S₂: 414.09) .
  • Infrared Spectroscopy (IR) : Detects key functional groups (C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. What are the dominant functional groups influencing its reactivity?

  • Thiazole ring : Participates in π-π stacking and hydrogen bonding with biological targets .
  • Thioether bridge : Prone to oxidation (e.g., forming sulfoxides) under oxidative conditions .
  • Pyrrolidinyl acetamide : Enhances solubility via tertiary amine protonation and modulates pharmacokinetics .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize biological activity?

  • Strategy :

  • Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or bulky substituents to assess steric/electronic effects .
  • Side-chain variations : Substitute pyrrolidine with piperidine or morpholine to alter basicity and target affinity .
    • Assays : Use enzyme inhibition (e.g., kinase assays) and cell viability (MTT) to correlate structural changes with activity .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?

  • Root-cause analysis :

  • Purity verification : Re-characterize batches via HPLC (>95% purity threshold) .
  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
    • Orthogonal assays : Confirm activity in multiple models (e.g., 2D vs. 3D cell cultures) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • ADME profiling :

  • In vitro : Microsomal stability assays (human/rat liver microsomes), Caco-2 permeability .
  • In vivo : Pharmacokinetic studies in rodents (e.g., t₁/₂, AUC) .
    • Toxicity screening :
  • Acute toxicity : Zebrafish embryo model (LC₅₀ determination) .
  • Genotoxicity : Ames test for mutagenicity .

Methodological Recommendations

  • Target identification : Use surface plasmon resonance (SPR) to screen against kinase libraries .
  • Mechanistic studies : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding modes .
  • Formulation challenges : Improve aqueous solubility via PEGylation or encapsulation in PLGA nanoparticles .

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